![molecular formula C18H15ClO3 B5733272 7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5733272.png)
7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
Descripción general
Descripción
7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, also known as DBCO, is a synthetic compound that belongs to the class of chromenone derivatives. DBCO has been widely used in scientific research due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
Monoamine Oxidase B Inhibitors
The compound has been studied for its potential as a monoamine oxidase (MAO) B inhibitor, showing promise in neurodegenerative disease treatment. Key insights include the compound's nanomolar range MAO-B inhibitory activity and excellent selectivity, as well as its ability to penetrate the blood-brain barrier rapidly. This suggests potential applications in managing neurodegenerative diseases (Pisani et al., 2009).
Crystal Structure and Spectroscopy
Studies on the crystal structure and spectroscopy of similar chromen derivatives provide insights into their chemical properties. For instance, chromen analogues have been characterized for their molecular structure, which is influenced by extended π-bonding. The study highlights the intermolecular interactions and vibrational properties of these compounds, contributing to our understanding of their chemical behavior (Delgado Espinosa et al., 2017).
Antibacterial Activity
Chromen derivatives, similar to the one , have demonstrated antibacterial properties. The synthesis and characterization of these compounds have shown bacteriostatic and bactericidal activity against various bacterial strains, indicating their potential in antibacterial applications (Behrami & Vaso, 2017).
Anticancer Drug Development
Research has explored chromene derivatives as potential leads for new anticancer drugs. Investigations into their molecular modeling and chemical shift assignment suggest that these compounds could act as DNA intercalators, highlighting their potential in developing anticancer therapies (Santana et al., 2020).
Chemical Synthesis and Characterization
Various studies have focused on the synthesis and characterization of chromene derivatives. These include examining their crystal structures, chemical shifts in NMR spectroscopy, and methods for efficient synthesis. Such research contributes to a deeper understanding of these compounds and their potential applications in various fields, including pharmaceuticals (Manolov et al., 2008); (Timár et al., 1989).
Propiedades
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-3,4-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11-12(2)18(20)22-17-9-15(7-8-16(11)17)21-10-13-3-5-14(19)6-4-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUUTOUXLZZNQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



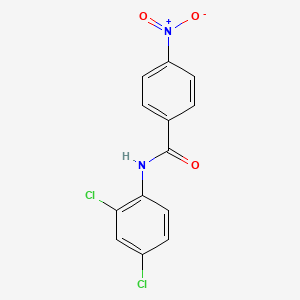
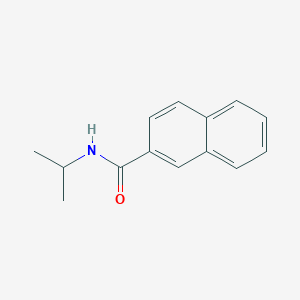
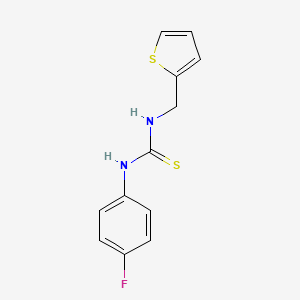

![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5733244.png)
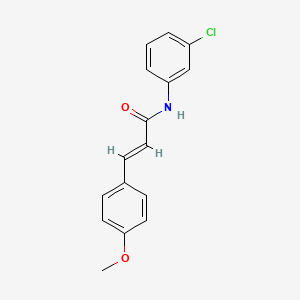
![[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5733264.png)
![4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5733294.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5733301.png)
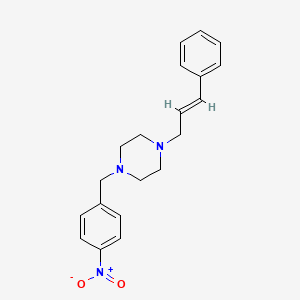
![{2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5733314.png)
![4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5733322.png)
![2-{[(4-chlorophenyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5733325.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5733329.png)